2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the formation of the tetrahydropyrimidine core. One common approach is to start with a suitable pyrimidine derivative and perform a series of reactions to introduce the methoxyethyl and p-tolyl groups. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be designed to minimize waste and ensure the safety of the workers involved. Continuous flow chemistry might be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions might involve the use of nucleophiles or electrophiles, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Industry: : Use in the production of advanced materials and chemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to changes in cellular processes. Understanding the exact mechanism requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
When compared to similar compounds, 2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique structure and functional groups. Similar compounds might include other pyrimidine derivatives or compounds with similar substituents. The uniqueness of this compound lies in its specific arrangement of methoxyethyl and p-tolyl groups, which can influence its reactivity and biological activity.
List of Similar Compounds
2-Methoxyethyl 6-(3-ethoxy-4-propoxyp henyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Properties
IUPAC Name |
2-methoxyethyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10-4-6-12(7-5-10)14-13(11(2)17-16(20)18-14)15(19)22-9-8-21-3/h4-7,14H,8-9H2,1-3H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQIRZADYOIPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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